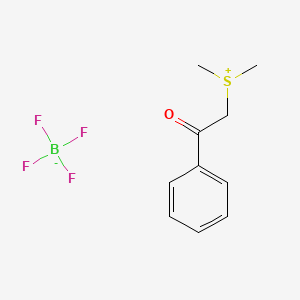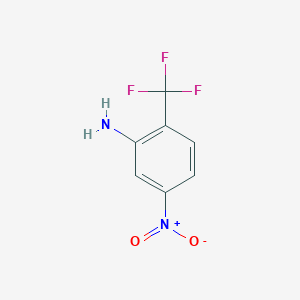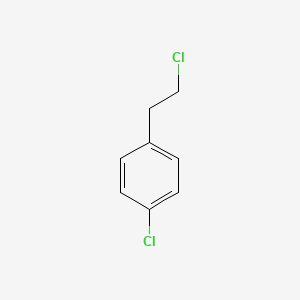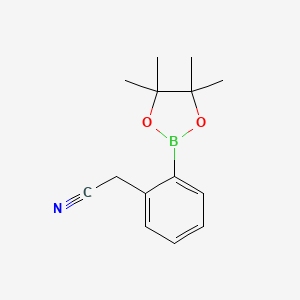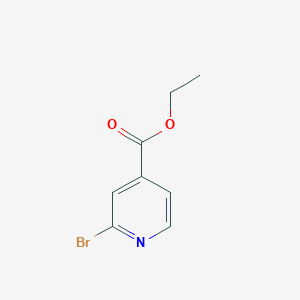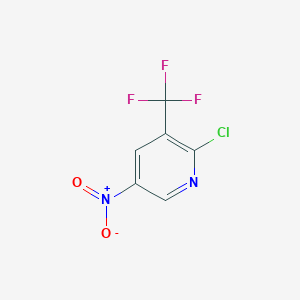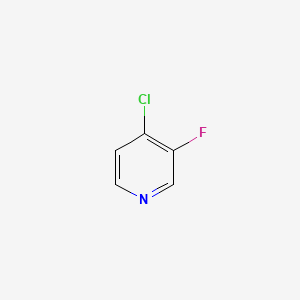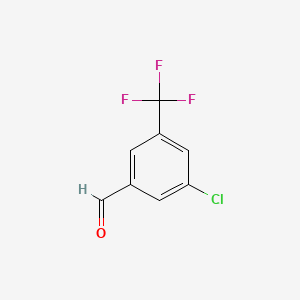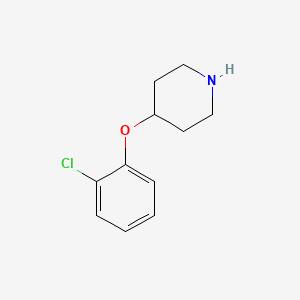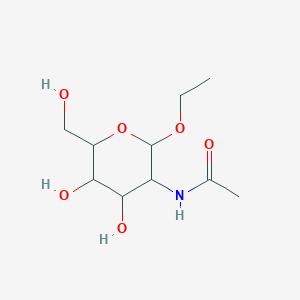
Methyl-4-Chinolincarboxylat
Übersicht
Beschreibung
Methyl quinoline-4-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. Methyl quinoline-4-carboxylate is characterized by a carboxylate group at the fourth position of the quinoline ring and a methyl ester group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
Target of Action
Methyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to interact with diverse biological targets like proteins, receptors, and enzymes . .
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that Methyl quinoline-4-carboxylate may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that Methyl quinoline-4-carboxylate may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The compound’s physical properties such as melting point have been reported . These properties can influence the compound’s bioavailability.
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses . This suggests that Methyl quinoline-4-carboxylate may have similar effects at the molecular and cellular level.
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions . This suggests that the action of Methyl quinoline-4-carboxylate may also be influenced by environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl quinoline-4-carboxylate can be synthesized through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone in an alkaline medium.
Industrial Production Methods: Industrial production of methyl quinoline-4-carboxylate often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- Quinine
- Chloroquine
- Camptothecin
- Mepacrine
- Hydroquinine
Eigenschaften
IUPAC Name |
methyl quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZUGRPXEZGEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388240 | |
| Record name | methyl quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21233-61-4 | |
| Record name | methyl quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be derived from the studies regarding the coordination behavior of HMCA with metal ions?
A1: The studies reveal that HMCA acts as a bidentate ligand, coordinating to metal ions like cobalt [, ] and copper [] through its oxygen atoms from the hydroxyl and carboxylate groups. This coordination mode leads to the formation of stable metal complexes with distinct geometries. For instance, in the presence of bipyridine and water molecules, HMCA forms a mononuclear cobalt complex with a distorted octahedral geometry around the cobalt center []. In contrast, with phenanthroline, a dinuclear cobalt complex is formed where two cobalt centers are bridged by two HMCA ligands [].
Q2: How do the optical properties of the metal complexes differ from the free HMCA ligand and what is the underlying reason for this difference?
A2: The cobalt complexes exhibit blue emission bands around 449 nm in their solid-state photoluminescence spectra []. This contrasts with the emission properties of the free HMCA ligand, suggesting that complexation with the cobalt ion significantly alters the electronic structure and excited-state properties. Time-dependent density functional theory (TD-DFT) calculations attribute these emissions to ligand-to-ligand charge transfer (LLCT) transitions within the complexes []. This difference in optical behavior highlights the potential of these complexes in luminescent applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
